molecular formula C8H12O B13216845 1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde

1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13216845
M. Wt: 124.18 g/mol
InChI Key: XVBQCJKIEFCJNY-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H12O It is characterized by a cyclobutane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclobutylcarbinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reactions may involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Prop-2-en-1-yl)cyclobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The prop-2-en-1-yl group may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

    1-(Propan-2-yl)cyclobutane-1-carboxylic acid: Contains a propan-2-yl group instead of a prop-2-en-1-yl group.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-prop-2-enylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-2-4-8(7-9)5-3-6-8/h2,7H,1,3-6H2

InChI Key

XVBQCJKIEFCJNY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC1)C=O

Origin of Product

United States

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